2-[(2-chlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-5-iodobenzamide
Overview
Description
2-[(2-chlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-5-iodobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorobenzoyl group, a dimethoxyphenyl group, and an iodinated benzamide structure. Its unique chemical structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-5-iodobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 2-chloroaniline with 2-chlorobenzoyl chloride to form 2-[(2-chlorobenzoyl)amino]aniline. This intermediate is then subjected to iodination and subsequent coupling with 2,5-dimethoxyaniline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-5-iodobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH₃), and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted benzamides.
Scientific Research Applications
2-[(2-chlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-5-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-5-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5-iodobenzamide
- **2-[(2-chlorobenzoyl)amino]-N-(2-fluorophenyl)-5-iodobenzamide
Uniqueness
2-[(2-chlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-5-iodobenzamide is unique due to the presence of the dimethoxyphenyl group, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and ability to interact with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-5-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClIN2O4/c1-29-14-8-10-20(30-2)19(12-14)26-22(28)16-11-13(24)7-9-18(16)25-21(27)15-5-3-4-6-17(15)23/h3-12H,1-2H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOPTFXZDSDQNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClIN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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